2-(4-chlorophenoxy)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-methylpropanamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO5/c1-20(2,27-15-6-4-14(21)5-7-15)19(24)22-12-16(23)13-3-8-17-18(11-13)26-10-9-25-17/h3-8,11,16,23H,9-10,12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXVACNKXUTCPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC(C1=CC2=C(C=C1)OCCO2)O)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-methylpropanamide typically involves multiple steps. One common route starts with the alkylation of 2,3-dihydroxybenzoic acid to form 2,3-dihydrobenzo[b][1,4]dioxin. This intermediate is then subjected to further reactions, including azidation, Curtius rearrangement, hydrolysis, and salification, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing side reactions. This could include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-methylpropanamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It could be used in the development of new materials with unique properties
Mechanism of Action
The mechanism by which 2-(4-chlorophenoxy)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-methylpropanamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biochemical pathways. The exact mechanism would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on key structural differences and inferred pharmacological implications.
Compound 923719-87-3: N-[2-(4-Chlorophenyl)ethyl]-3-(4-methoxyphenyl)propanamide
- Structural Features :
- Shares a 4-chlorophenyl group and a propanamide backbone.
- Replaces the benzodioxin moiety with a 4-methoxyphenyl group.
- Lacks the hydroxyethyl linker present in the target compound.
- The methoxy group may confer different electronic effects (e.g., electron-donating vs. electron-withdrawing) compared to the chlorophenoxy group .
| Property | Target Compound | Compound 923719-87-3 |
|---|---|---|
| Aromatic Substituents | 4-Chlorophenoxy, 2,3-dihydrobenzodioxin | 4-Chlorophenyl, 4-methoxyphenyl |
| Polar Groups | Hydroxyethyl, amide | Amide only |
| Molecular Weight | ~400–450 g/mol (estimated) | ~350–380 g/mol (estimated) |
Compound 879167-95-0: (4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate
- Structural Features: Contains a benzodioxin-carboxylate ester linked to a triazine-aniline core. Lacks the chlorophenoxy and hydroxyethyl groups.
- Comparison: The triazine-aniline system in 879167-95-0 introduces multiple hydrogen-bond donors/acceptors, which may enhance interactions with nucleic acids or kinases. The ester linkage in 879167-95-0 is more hydrolytically labile than the amide bond in the target compound, suggesting differences in metabolic stability .
| Property | Target Compound | Compound 879167-95-0 |
|---|---|---|
| Core Heterocycle | Benzodioxin | Triazine + benzodioxin |
| Functional Groups | Chlorophenoxy, hydroxyethyl, amide | Carboxylate ester, triazine, aniline |
| Hydrolytic Stability | High (amide bond) | Moderate (ester bond) |
Compound 454428-46-7: 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-[4-(2-phenyldiazenyl)phenyl]acetamide
- Structural Features: Features a thiadiazole-thioether group and an azo-linked phenyl group. No benzodioxin or chlorophenoxy moieties.
- Comparison :
Key Research Findings and Inferences
Bioavailability: The hydroxyethyl group in the target compound may improve aqueous solubility compared to non-polar analogs like 923719-87-3, though experimental data are lacking.
Target Selectivity : The benzodioxin moiety could enhance binding to serotonin or adrenergic receptors, as seen in related benzodioxin-containing drugs (e.g., nebivolol). This contrasts with triazine-based compounds like 879167-95-0, which may target enzymes like dihydrofolate reductase .
Metabolic Stability : The amide bond in the target compound is likely more resistant to hydrolysis than ester-containing analogs (e.g., 879167-95-0), suggesting longer half-life in vivo.
Biological Activity
The compound 2-(4-chlorophenoxy)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-methylpropanamide is a synthetic organic molecule that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHClNO
- Molecular Weight : 363.84 g/mol
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity : The presence of the benzodioxin moiety suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Inhibition of Enzymatic Activity : Preliminary studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Modulation of Receptor Activity : The chlorophenoxy group may interact with various receptors, influencing signaling pathways related to inflammation and pain.
Pharmacological Effects
The pharmacological profile of this compound has been explored in various studies:
Antinociceptive Effects
A study investigated the antinociceptive properties of related compounds in animal models. The results indicated that similar structures exhibited significant pain-relieving effects, suggesting potential for this compound as an analgesic agent.
Antimicrobial Activity
The compound's structural features suggest possible antimicrobial properties. In vitro tests on similar compounds have shown efficacy against various bacterial strains, indicating a need for further exploration into its antimicrobial potential.
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds related to or structurally similar to this compound:
| Study | Findings |
|---|---|
| Obniska et al. (2016) | Investigated anticonvulsant activity in related amides; demonstrated efficacy in seizure models with a focus on sodium and calcium channel modulation. |
| Binda et al. (2019) | Explored enzyme inhibition profiles; suggested that structural modifications could enhance selectivity for specific isoforms of monoamine oxidases. |
| Suchetan et al. (2016) | Examined structural correlations with biological activity; highlighted the importance of substituents in determining pharmacological effects. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
